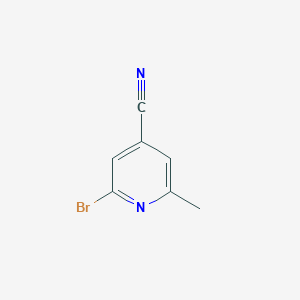
(2S,3S)-2-amino-3-phenylbutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic approach towards (2S,3S)-3-hydroxyleucine building blocks has been developed, which could potentially be adapted for the synthesis of "(2S,3S)-2-amino-3-phenylbutanoic acid" .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-amino-3-phenylbutanoic acid” can be inferred from its name. The “2S,3S” denotes the stereochemistry of the molecule, indicating that it has two chiral centers at the 2nd and 3rd carbon atoms, both of which are in the S (sinister, left) configuration .Applications De Recherche Scientifique
Biochemical Interactions
- Inhibition of Thienylalanine Incorporation in Bacteria : This compound is found to inhibit the incorporation of thienylalanine in Escherichia coli, acting as a competitive antagonist (Edelson & Keeley, 1963).
Synthesis and Structural Analysis
- Synthesis Methods and Applications : Various synthetic routes have been explored for this compound, highlighting its significance as a key intermediate in producing inhibitors like Bestatin. These methods include amino acid protocols, organometallic methods, and enzyme routes, with potential applications in commercialization (Huang Yibo, 2013).
- X-Ray Structure Determination : X-ray crystallography has been used to determine the stereochemistry of this compound, particularly in its role as a component in bestatin, an inhibitor of certain aminopeptidases (Nakamura et al., 1976).
Molecular and Computational Studies
- Quantum Computational and Spectroscopic Studies : Density functional theory (DFT) calculations and molecular docking methods have been employed to study the functional derivatives of 2-phenylbutanoic acid, including 2-amino-3-phenylbutanoic acid. These studies provide insights into its molecular structure, vibrational spectra, and potential as a drug candidate (Raajaraman et al., 2019).
- Affinity Chromatography of Aminopeptidases : Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid have been examined as potential immobilized ligands for developing efficient aminopeptidase adsorbents (Röhm, 1982).
Orientations Futures
The future directions for research on “(2S,3S)-2-amino-3-phenylbutanoic acid” could involve further exploration of its synthesis, potential biological activity, and incorporation into larger molecules or materials. The development of new synthetic methods could also enable the production of this compound in a more efficient and environmentally friendly manner .
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQDMYEJPNDEN-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-3-phenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)









![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)